Dabigatran-d4

Catalog No.
S15750824
CAS No.
M.F
C25H25N7O3
M. Wt
475.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dabigatran-d4

Product Name

Dabigatran-d4

IUPAC Name

3-[[2-[(4-carbamimidoyl-2,3,5,6-tetradeuterioanilino)methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid

Molecular Formula

C25H25N7O3

Molecular Weight

475.5 g/mol

InChI

InChI=1S/C25H25N7O3/c1-31-20-10-7-17(25(35)32(13-11-23(33)34)21-4-2-3-12-28-21)14-19(20)30-22(31)15-29-18-8-5-16(6-9-18)24(26)27/h2-10,12,14,29H,11,13,15H2,1H3,(H3,26,27)(H,33,34)/i5D,6D,8D,9D

InChI Key

YBSJFWOBGCMAKL-PKHQNOSGSA-N

SMILES

Array

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)N(CCC(=O)O)C3=CC=CC=N3)N=C1CNC4=CC=C(C=C4)C(=N)N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(=N)N)[2H])[2H])NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)O)C4=CC=CC=N4)[2H]

Dabigatran-d4 is a deuterium-labeled derivative of Dabigatran, a direct thrombin inhibitor used primarily for anticoagulation therapy. The compound is characterized by its chemical formula C25H25D4N7O3C_{25}H_{25}D_4N_7O_3 and is notable for its isotopic labeling, which enhances its utility in pharmacokinetic and metabolic studies. The incorporation of deuterium allows researchers to trace the compound's behavior in biological systems more accurately, facilitating a better understanding of its pharmacodynamics and pharmacokinetics .

Typical of thrombin inhibitors. Its structure allows it to interact with thrombin, leading to the inhibition of fibrinogen conversion to fibrin. The deuterated version retains the same mechanism as the non-deuterated form but with enhanced tracking capabilities during metabolic studies. Key reactions include:

  • Formation of Active Metabolites: Dabigatran-d4 can be converted into active metabolites through hydrolysis, which is crucial for its anticoagulant activity.
  • Deuterium Exchange Reactions: The presence of deuterium allows for specific reactions that can be monitored using mass spectrometry, providing insights into metabolic pathways .

As a direct thrombin inhibitor, Dabigatran-d4 exhibits high specificity and potency against thrombin, with a Ki value reported at approximately 4.5 nM . Its biological activity mirrors that of Dabigatran, effectively preventing thrombus formation without the need for routine monitoring, making it advantageous in clinical settings. The deuterated form is particularly valuable in research contexts where understanding the drug's metabolism and interaction with biological systems is critical.

The synthesis of Dabigatran-d4 involves several steps, typically starting from 4-nitrobenzonitrile-2,3,5,6-D4. The process includes:

  • Reduction Reaction: Using a reducing agent under specific conditions to generate an intermediate.
  • Halogenation: Introducing halogenated acids to form further intermediates.
  • Cyclization: Conducting dehydration ring closure reactions to create the core structure.
  • Final Hydrolysis: Hydrolyzing ester groups under alkaline conditions to yield Dabigatran-d4 .

This multi-step synthesis has been optimized for high purity (over 99%) and yield (over 90%), making it suitable for both research and potential therapeutic applications.

Dabigatran-d4 serves multiple purposes:

  • Metabolic Studies: Its deuterium labeling allows researchers to study the metabolism and pharmacokinetics of Dabigatran in vivo and in vitro.
  • Drug Development: It can be used in preclinical studies to assess new formulations or modifications of anticoagulants.
  • Clinical Research: Facilitates investigations into patient-specific responses to anticoagulant therapy .

Interaction studies involving Dabigatran-d4 focus on its binding affinity to thrombin and other plasma proteins. These studies are essential for understanding how variations in drug structure (like deuteration) affect interactions with biological targets. The unique isotopic signature of Dabigatran-d4 allows for precise tracking in complex biological matrices, enhancing the accuracy of pharmacokinetic models .

Several compounds share structural similarities with Dabigatran-d4, primarily other direct thrombin inhibitors or anticoagulants. Here are some notable examples:

Compound NameChemical FormulaUnique Features
DabigatranC_{19}H_{21}N_{7}O_{3}First oral direct thrombin inhibitor; no monitoring needed
RivaroxabanC_{19}H_{18}ClN_{3}O_{5}Factor Xa inhibitor; requires renal function monitoring
ApixabanC_{25}H_{28}N_{6}O_{5}Direct factor Xa inhibitor; less bleeding risk
EdoxabanC_{22}H_{24}N_{2}O_{5}Direct factor Xa inhibitor; once daily dosing

Dabigatran-d4's uniqueness lies in its isotopic labeling with deuterium, which enhances its utility in research settings while retaining the pharmacological properties of standard Dabigatran. This feature makes it particularly valuable for studying drug metabolism and interactions without altering its therapeutic efficacy .

XLogP3

1.7

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

475.22699467 Da

Monoisotopic Mass

475.22699467 Da

Heavy Atom Count

35

Dates

Last modified: 08-15-2024

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